
(1-Benzoylpiperidin-4-yl)methanamine
Vue d'ensemble
Description
(1-Benzoylpiperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of (1-Benzoylpiperidin-4-yl)methanamine is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound acts as a biased agonist at the serotonin 5-HT1A receptor . It preferentially induces the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a type of protein kinase that plays a key role in the regulation of various cellular processes .
Biochemical Pathways
Upon binding to the 5-HT1A receptor, this compound triggers a series of biochemical reactions that lead to the phosphorylation of ERK1/2 . This, in turn, can influence various downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Result of Action
The activation of the 5-HT1A receptor by this compound and the subsequent phosphorylation of ERK1/2 can lead to robust antidepressant-like activity . This is likely due to the role of the 5-HT1A receptor and ERK1/2 in mood regulation.
Activité Biologique
(1-Benzoylpiperidin-4-yl)methanamine is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as a selective serotonin 5-HT1A receptor agonist. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and related research findings.
The primary biological activity of this compound is its interaction with the serotonin 5-HT1A receptor. This receptor is a G protein-coupled receptor (GPCR) involved in various neurological processes, including mood regulation and anxiety. The compound has been shown to act as a biased agonist, selectively activating different signaling pathways associated with the 5-HT1A receptor.
Biased Agonism
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another. In the case of this compound, studies have indicated that it can preferentially activate the ERK1/2 phosphorylation pathway while exhibiting lower activation of β-arrestin recruitment. This selectivity could lead to reduced side effects typically associated with non-selective agonists.
Synthesis and Derivatives
Recent studies have synthesized various derivatives of this compound, leading to compounds with enhanced selectivity and efficacy for the 5-HT1A receptor. For instance, derivatives such as NLX-204 and NLX-219 have demonstrated promising pharmacological profiles in vitro and in vivo, showing significant antidepressant-like effects in animal models .
Compound | Selectivity | Biased Pathway | In Vivo Effect |
---|---|---|---|
NLX-204 | High | ERK1/2 | Antidepressant-like |
NLX-219 | Moderate | β-arrestin | Lower lip retraction |
Functional Assays
The biological activity of these compounds was evaluated through a series of functional assays, including ERK1/2 phosphorylation, adenylyl cyclase inhibition, calcium mobilization, and β-arrestin recruitment. Notably, compound NLX-204 showed biased agonism for ERK1/2 phosphorylation, translating into significant behavioral changes in animal models .
Antidepressant Activity
In a study conducted using the Porsolt forced swimming test in rats, compound NLX-204 exhibited significant antidepressant-like effects compared to control groups. This aligns with the hypothesis that selective activation of specific signaling pathways can lead to rapid antidepressant effects without the common side effects associated with traditional antidepressants .
Selectivity Profile
The selectivity of this compound derivatives was assessed against key antitargets such as adrenergic α1 and dopaminergic D2 receptors. The results indicated that most derivatives displayed over 1000-fold selectivity for the 5-HT1A receptor compared to these antitargets, suggesting a favorable safety profile for further development .
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXTXWBKNWENJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262864-18-6 | |
Record name | (1-benzoylpiperidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.